(2S)-2-amino-N-cyclopentylpropanamide

Description

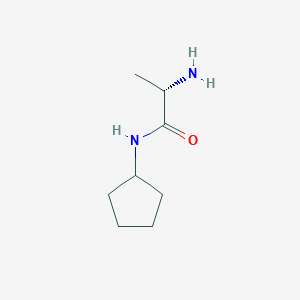

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopentylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQVZJBUPCYIJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Stereoselective and Asymmetric Synthesis of (2S)-2-amino-N-cyclopentylpropanamide

Achieving the desired (S)-stereochemistry at the α-carbon is a critical aspect of synthesizing this compound. This is accomplished through various stereoselective and asymmetric strategies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from naturally abundant and inexpensive sources like amino acids, amino alcohols, and carbohydrates, guide the formation of the desired stereoisomer. researchgate.net For the synthesis of chiral amino amides, a chiral auxiliary can be attached to a glycine (B1666218) derivative, followed by diastereoselective alkylation to introduce the methyl group, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched amino acid derivative. tcichemicals.com For instance, chiral oxazolidinones (Evans auxiliaries) and pseudoephedrine-derived auxiliaries have been successfully used in the synthesis of chiral α-amino acids and their derivatives. nih.gov The use of phenylglycinol as a chiral auxiliary has also been shown to be effective in achieving high stereoselectivity. nih.gov

Catalyzed asymmetric transformations offer a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Bifunctional amino Tf-amide organocatalysts, for example, have been designed to catalyze various asymmetric transformations with high enantioselectivity. nih.govcbs.dk These catalysts can activate the substrates and control the stereochemistry of the reaction through the formation of specific transition states. cbs.dk Asymmetric cyclopropanation reactions under phase transfer catalysis have also been developed, demonstrating the robustness of catalytic methods in creating chiral centers. nih.gov

Diastereoselective reactions are crucial for generating enantiomerically pure products. nih.gov These processes often involve the use of a chiral starting material or a chiral reagent to create a new stereocenter with a specific configuration relative to the existing one. For instance, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from a common chiral material, Garner's aldehyde. elsevierpure.com

In the context of this compound, a diastereoselective approach could involve the reaction of a chiral derivative of alanine (B10760859) with cyclopentylamine (B150401). The inherent chirality of the alanine derivative would influence the approach of the amine, leading to the preferential formation of one diastereomer. Subsequent removal of any protecting groups would yield the enantiomerically pure product. Diastereoselective synthesis of cyclopropane (B1198618) amino acids has been demonstrated using in-situ generated diazo compounds, where the reaction conditions can be tuned to favor the formation of either the (E) or (Z) isomer. nih.gov

Enzymatic resolution is a powerful technique for the synthesis of enantiomerically pure amino acids and their derivatives. nih.govresearchgate.net This method utilizes the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. For the synthesis of chiral amino acid amides, aminopeptidases and amino acid amidases are particularly useful. nih.govresearchgate.net

A dynamic kinetic resolution (DKR) process can be employed for even higher efficiency. In DKR, the undesired enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov For example, D- and L-amino acids have been produced from their corresponding racemic amides using a D-aminopeptidase or an L-amino acid amidase in the presence of an α-amino-ε-caprolactam racemase. nih.govresearchgate.net This approach could be adapted for the synthesis of this compound, where a racemic mixture of 2-amino-N-cyclopentylpropanamide is subjected to a stereoselective enzyme that specifically hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

| Enzymatic Method | Enzymes | Process | Potential Application |

| Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Separation of racemic 2-amino-N-cyclopentylpropanamide. |

| Dynamic Kinetic Resolution | Aminopeptidase/Amidase + Racemase | Selective hydrolysis of one enantiomer coupled with in-situ racemization of the other. nih.gov | High-yield synthesis of this compound from its racemic form. nih.gov |

General Amide Bond Formation Approaches Applicable to this compound

The formation of the amide bond between the carboxylic acid of L-alanine and the amino group of cyclopentylamine is the final key step in the synthesis of this compound.

The most common method for forming amide bonds involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. researchgate.netresearchgate.net This activation is typically achieved using coupling reagents. bohrium.comucl.ac.uk Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU. ucl.ac.uk The reaction of an N-protected L-alanine with cyclopentylamine in the presence of a coupling reagent and a base would be a standard approach. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with the amine. researchgate.netresearchgate.net However, these methods can sometimes lead to racemization at the α-carbon, which is undesirable for the synthesis of a chiral compound like this compound. Therefore, careful selection of the coupling method and reaction conditions is crucial to preserve the stereochemical integrity of the starting L-alanine.

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide bond formation, in line with the principles of green chemistry. msu.eduinstituteofsustainabilitystudies.com These principles advocate for the prevention of waste, high atom economy, the use of safer solvents and reagents, and energy efficiency. msu.edu

For amide synthesis, this translates to the development of catalytic methods that avoid the use of stoichiometric and often hazardous coupling reagents. bohrium.comucl.ac.uk For instance, direct amidation reactions catalyzed by Lewis acids or other catalysts are being explored. nih.gov Biocatalysis, using enzymes like lipases, offers a green alternative for amide bond formation, often proceeding under mild conditions with high selectivity. nih.gov The use of greener solvents, such as cyclopentyl methyl ether, or even solvent-free conditions, further enhances the sustainability of the process. nih.govmdpi.com The development of photocatalytic methods using Covalent Organic Frameworks (COFs) also presents a promising green route for amide synthesis directly from alcohols. dst.gov.in

| Green Chemistry Principle | Application in Amide Synthesis | Example |

| Catalysis | Use of catalysts instead of stoichiometric reagents to improve atom economy and reduce waste. mdpi.comwhiterose.ac.uk | Boric acid-catalyzed direct amidation; enzymatic catalysis with lipases. nih.gov |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives or performing reactions under solvent-free conditions. mdpi.com | Use of cyclopentyl methyl ether (CPME) as a solvent; mechanochemical grinding. nih.govmdpi.com |

| Renewable Feedstocks | Utilization of starting materials derived from renewable sources. | Synthesis from bio-derived amino acids. |

| Waste Prevention | Designing synthetic routes that minimize the generation of by-products. instituteofsustainabilitystudies.com | Direct amidation reactions that produce water as the only by-product. bohrium.com |

Direct Amide Cyclization (DAC) and Azirine/Oxazolone (B7731731) Methodologies

While Direct Amide Cyclization (DAC) represents a strategy for forming cyclic peptides, its application to the synthesis of a linear amide like this compound is not its primary use. However, the azirine/oxazolone method offers a viable, albeit sophisticated, route for the formation of amide bonds, particularly in the context of peptide synthesis. This method is especially advantageous for coupling sterically hindered amino acids. nih.gov

The core of the azirine/oxazolone method involves the use of 2H-azirin-3-amines as synthons for α,α-disubstituted glycines. These synthons react with N-protected amino acids or peptide acids to form a new peptide bond without the need for additional coupling reagents. nih.govscispace.com The reaction proceeds through an oxazolone intermediate, which then reacts with the amine component. While typically employed for creating peptide linkages with complex amino acids, the fundamental principle of activating a carboxylic acid via an oxazolone intermediate can be conceptually applied to the synthesis of simpler amides.

Proposed Synthetic Route via Azirine/Oxazolone Methodology:

A plausible, though not explicitly documented, pathway for the synthesis of this compound using this methodology would involve the reaction of an activated (2S)-2-aminopropanoic acid (L-alanine) derivative with cyclopentylamine. The key would be the in-situ formation of an oxazolone from an N-protected alanine derivative.

Table 1: Proposed Reaction Scheme for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | N-protected L-alanine (e.g., Z-alanine) | Activating agent (e.g., acetic anhydride) | Heat | 4-methyl-2-phenyloxazol-5(4H)-one |

| 2 | 4-methyl-2-phenyloxazol-5(4H)-one | Cyclopentylamine | Solvent (e.g., DCM) | N-cyclopentyl-2-(benzyloxycarbonylamino)propanamide |

| 3 | N-cyclopentyl-2-(benzyloxycarbonylamino)propanamide | Deprotection agent (e.g., H₂/Pd-C) | Hydrogenolysis | This compound |

This table represents a proposed synthetic pathway based on the principles of the azirine/oxazolone method.

This method's strength lies in its ability to proceed under mild conditions and often with high yields, minimizing racemization at the chiral center. nih.gov The instability of the Gln side chain's amide function under certain acid-catalyzed hydrolysis conditions has been addressed by using suitable protecting groups, a consideration that would be relevant when adapting this method to various amino acid derivatives. nih.gov

Synthesis of Structural Analogues and Chemically Related Derivatives

Strategies for the Incorporation of Cyclopentyl and Amide Moieties into Novel Scaffolds

The cyclopentyl group is a valuable moiety in drug design, often introduced to enhance the anticancer potential of molecules. sci-hub.se Its incorporation can be a strategy to create more potent therapeutic agents by adding the cyclopentenone group to target-orienting molecules to inactivate specific cellular proteins. sci-hub.senih.gov The amide bond is another fundamental feature in medicinal chemistry, present in a significant percentage of existing drugs. nih.gov

Strategies for incorporating these moieties into new chemical entities often involve multi-step syntheses where the cyclopentyl group is introduced early on, followed by the construction of the main heterocyclic scaffold and subsequent functionalization with an amide side chain. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a key intermediate can be 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, highlighting a strategy where the cyclopentyl and amide functionalities are integral parts of the core structure. tandfonline.com

Preparation of Thiazolidinone Derivatives Containing Cyclopentylpropionamide Units

Thiazolidinones are a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of thiazolidinone derivatives containing a cyclopentylpropionamide unit can be achieved through several routes. A common method involves the reaction of a Schiff base with a mercapto-containing carboxylic acid, such as thioglycolic acid.

A general synthetic approach would involve:

Formation of a Schiff base: Condensation of an aldehyde with a primary amine containing the cyclopentylpropionamide moiety.

Cyclization: Reaction of the resulting Schiff base with thioglycolic acid to form the 4-thiazolidinone (B1220212) ring.

Table 2: General Synthesis of Cyclopentylpropionamide-Containing Thiazolidinones

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Substituted Aldehyde | Amine with cyclopentylpropionamide | Schiff Base |

| 2 | Schiff Base | Thioglycolic Acid | Thiazolidinone derivative |

This table outlines a general synthetic strategy.

Recent research has focused on developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis. nih.gov For example, novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized by reacting N-cyclopentylthiourea with various 2-bromo esters. nih.gov This approach demonstrates the versatility of starting materials for constructing these scaffolds.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives Incorporating Cyclopentylpropanamide Structures

The 1,3,4-thiadiazole ring is a significant pharmacophore known for its diverse biological activities. nih.gov A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br

To incorporate a cyclopentylpropanamide structure, one could envision a synthetic pathway where a derivative of cyclopentylpropanoic acid is used as a key building block.

General Synthetic Pathway:

Thiosemicarbazide (B42300) Formation: Reaction of an appropriate hydrazine (B178648) derivative with an isothiocyanate.

Cyclization: The resulting thiosemicarbazide is then cyclized with a cyclopentylpropanoic acid derivative, often in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid, to yield the desired 1,3,4-thiadiazole. sbq.org.br

A study specifically describes the synthesis and evaluation of 1,3,4-thiadiazole derivatives containing a cyclopentylpropionamide moiety as potential antibacterial agents, confirming the feasibility of this synthetic approach. sci-hub.se

Table 3: Key Reactions in the Synthesis of Cyclopentylpropanamide-Thiadiazoles

| Reaction | Starting Materials | Key Reagent | Product |

| Thiosemicarbazide Formation | Hydrazine derivative, Isothiocyanate | - | Thiosemicarbazide |

| Cyclization | Thiosemicarbazide, Cyclopentylpropanoic acid derivative | Dehydrating agent (e.g., POCl₃) | 1,3,4-Thiadiazole derivative |

This table summarizes the core reactions in the synthesis of the target thiadiazole derivatives.

Synthetic Routes to Pyrrolopyrimidine-Based Analogues with Cyclopentyl Moieties

Pyrrolo[2,3-d]pyrimidines are considered structural analogues of purines and often exhibit interesting biological activities. nih.govgoogle.com The synthesis of these analogues with cyclopentyl and amide functionalities has been a subject of interest in medicinal chemistry.

A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core from a suitably substituted pyrimidine (B1678525) precursor. For instance, a green and simple copper-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. tandfonline.com This intermediate serves as a versatile platform for further modifications.

Synthetic Approach Example: A multi-step synthesis could start from 5-bromo-2,4-dichloropyrimidine. Through a series of reactions, including coupling with a cyclopentyl-containing fragment and subsequent cyclization, the pyrrolo[2,3-d]pyrimidine scaffold is formed. The amide group can be introduced at a later stage, for example, by converting a carboxylic acid function on the heterocyclic core into an amide. tandfonline.com

Table 4: Example of a Synthetic Intermediate for Pyrrolopyrimidine Analogues

| Compound Name | Structure | Role in Synthesis |

| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | Chemical structure can be inferred from the name | Key intermediate for further derivatization |

This table highlights a crucial building block in the synthesis of the target analogues.

The choice of synthetic route can be influenced by the desired substitution pattern on the final molecule. Various methods, including those utilizing palladium-catalyzed cross-coupling reactions, have been developed to access a wide range of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional structure of a molecule is paramount to its ability to interact with biological macromolecules. For (2S)-2-amino-N-cyclopentylpropanamide, conformational analysis involves understanding the spatial arrangement of its constituent parts: the cyclopentyl ring, the amide bond, and the chiral center.

The cyclopentyl group is not planar. It primarily exists in two low-energy, non-planar conformations: the 'envelope' and the 'half-chair'. dalalinstitute.com These conformations are in rapid equilibrium at room temperature, allowing the ring to present different shapes to a binding pocket. dalalinstitute.com The specific conformation adopted upon binding can be critical for achieving optimal van der Waals contacts within a receptor's hydrophobic sub-pocket.

The amide bond itself possesses a significant rotational barrier due to the partial double-bond character between the carbonyl carbon and the nitrogen atom. youtube.com This results in two possible planar conformers, cis and trans. For secondary amides like this one, the trans isomer is overwhelmingly favored due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl carbon. youtube.com

Crucially, the (2S)-stereochemistry at the alpha-carbon (derived from L-alanine) dictates a specific and fixed three-dimensional orientation of the amino group, the methyl group, and the N-cyclopentylcarboxamide moiety. Biological systems, such as enzymes and receptors, are chiral themselves and are exquisitely sensitive to the stereochemistry of ligands. nih.gov The (2S)-configuration ensures that the functional groups are presented in a precise spatial arrangement, which is fundamental for molecular recognition and the initiation of a biological response. This selective interaction is analogous to the "lock-and-key" or "induced-fit" models of ligand-protein binding, where a precise match between the ligand's shape and the receptor's binding site is required for activity. nih.gov

Structure-Activity Relationship (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. This involves systematically modifying the molecule's structure and assessing the impact on its biological activity.

Starting from the this compound scaffold, several strategic modifications can be envisioned to probe the chemical space around the target and enhance biological activity. These modulations are guided by established medicinal chemistry principles. For example, altering the size of the cycloalkyl group can determine the optimal fit for a hydrophobic binding pocket. A study on lysyl-tRNA synthetase inhibitors showed that increasing the ring size from cyclopentyl to cyclohexyl or cycloheptyl improved potency by allowing the molecule to better fill a hydrophobic pocket and displace water molecules. acs.org Similarly, introducing small alkyl groups or heteroatoms into the scaffold can create new interaction points with the target.

Table 1: Hypothetical Strategic Modulations of this compound and Their Rationale

| Modification | Rationale | Potential Outcome |

| Cyclopentyl → Cyclohexyl | Explore larger hydrophobic pocket space. acs.org | Increased potency if pocket is sufficiently large. |

| Cyclopentyl → Cyclopropyl | Introduce rigidity and explore smaller pockets. mdpi.com | Altered binding mode, potentially increased selectivity. |

| α-Methyl → α-Ethyl | Probe for additional small hydrophobic interactions near the core. | May increase or decrease affinity depending on pocket size. |

| Primary Amine (NH₂) → Secondary Amine (NH-CH₃) | Increase lipophilicity, remove a hydrogen bond donor. monash.edu | Improved membrane permeability, potential loss of key H-bond. |

The introduction of various substituents at different positions on the this compound core can profoundly influence molecular interactions and biological outcomes. nih.gov

On the Cyclopentyl Ring: Adding substituents to the cyclopentyl ring can enhance binding affinity and selectivity. For example, placing a hydroxyl or methoxy (B1213986) group at a suitable position could introduce a new hydrogen bond with the target receptor, while a halogen atom could occupy a small lipophilic pocket. SAR studies on renin inhibitors demonstrated that adding moieties to a P2 position could lead to potent and selective compounds. nih.gov

On the α-Carbon: Replacing the α-methyl group with other substituents (e.g., benzyl, hydroxymethyl) would mimic other natural amino acids (phenylalanine, serine), fundamentally changing the side-chain interactions and potentially redirecting the molecule to different biological targets.

On the Amide Nitrogen: The amide nitrogen and the primary amine are key sites for interaction. The addition of substituents can alter hydrogen bonding capacity, lipophilicity, and metabolic stability. monash.edu In a series of cannabinoid receptor antagonists, increasing the length and bulk of substituents on an aminopiperidine ring was generally associated with increased receptor affinity. nih.gov

Table 2: Predicted Influence of Substituent Variations on Molecular Interactions

| Position of Variation | Substituent Type | Predicted Influence on Interaction |

| Cyclopentyl Ring | Hydroxyl (-OH), Methoxy (-OCH₃) | Introduce hydrogen bond donor/acceptor capabilities. acs.org |

| Cyclopentyl Ring | Fluoro (-F), Chloro (-Cl) | Enhance hydrophobic interactions, modulate electronic properties. nih.gov |

| α-Carbon | Benzyl (-CH₂Ph) | Introduce π-stacking or large hydrophobic interactions. |

| Primary Amine | Acetyl (-COCH₃) | Neutralize charge, act as H-bond acceptor. |

N-alkylation, particularly N-methylation, is a widely used strategy in medicinal chemistry to improve the drug-like properties of peptide-based molecules. monash.edu

Applying this to this compound, methylation could occur at the primary α-amino group or the secondary amide nitrogen.

α-N-Methylation: Methylating the primary amine would convert it to a secondary amine. This modification increases lipophilicity, which can enhance membrane permeability and oral bioavailability. monash.edu However, it also removes a hydrogen bond donor, which could be detrimental if this interaction is critical for binding affinity. monash.edu

Amide N-Methylation: Methylating the amide nitrogen to create a tertiary amide removes the amide N-H, another key hydrogen bond donor. This can disrupt secondary structures in peptides but also significantly increases resistance to proteolytic degradation by enzymes. monash.edunih.gov This modification has profound effects on the molecule's conformation and stability. nih.gov

Backbone modifications can involve more substantial changes, such as inserting or deleting atoms in the propanamide backbone. Such changes alter the distance and relative orientation of the key functional groups, effectively creating a new molecular scaffold.

Exploration of this compound as a Peptidomimetic Building Block

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govsigmaaldrich.com Unnatural amino acids (UAAs), like this compound, are crucial tools in the design of such molecules. nih.govacs.orgresearchgate.net

The incorporation of this compound into a peptide sequence would be guided by several key design principles aimed at creating superior therapeutic agents. nih.govnih.gov

Conformational Constraint: One of the main goals of using UAAs is to reduce the conformational flexibility of a peptide. upc.edulifechemicals.com A flexible peptide loses significant entropy upon binding to its target, which is energetically unfavorable. The N-cyclopentyl group of the title compound introduces a bulky, conformationally restricted element. upc.edulifechemicals.com When incorporated into a peptide chain, it can limit the rotation of nearby bonds, forcing the peptide backbone into a more defined conformation that may better match the bioactive shape required for receptor binding. mdpi.com

Enhanced Metabolic Stability: Peptides are often rapidly degraded in the body by protease enzymes. The introduction of unnatural building blocks can sterically hinder the approach of these enzymes, thereby increasing the molecule's half-life. nih.gov The N-cyclopentyl amide structure is not a natural peptide bond and would be expected to confer significant resistance to proteolysis.

Improved Pharmacokinetic Properties: UAAs can be used to fine-tune the physicochemical properties of a peptide. The cyclopentyl group increases the lipophilicity of the molecule compared to a simple amide. This can improve properties like membrane permeability and absorption, which are often poor for traditional peptides. nih.gov

By serving as a surrogate for a natural amino acid residue, this compound can thus be used to create peptidomimetics with potentially higher potency, greater selectivity, and improved drug-like characteristics. sigmaaldrich.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of (2S)-2-amino-N-cyclopentylpropanamide.

Key Parameters from DFT Calculations:

| Property | Description | Potential Insight for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. | A smaller gap would suggest higher reactivity, indicating regions of the molecule susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. | For this compound, the amine and amide groups would likely show negative potential, indicating sites for electrophilic attack or hydrogen bond donation. |

| Fukui Functions | These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. | Analysis would pinpoint specific atoms on the alanine (B10760859) or cyclopentyl moieties that are most likely to participate in chemical reactions. |

Studies on related N-acyl amino acids and small peptides have successfully employed DFT to understand their electronic properties and predict reactive sites. For instance, DFT has been used to study the electronic structure of aromatic amino acids and acetamide (B32628) derivatives, providing a basis for how such calculations would be approached for this compound.

Molecular Docking and Binding Mode Analysis of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target.

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This can reveal potential biological targets and elucidate the key interactions driving the binding. While no specific docking studies on this compound have been published, research on analogous molecules, such as coumarin (B35378) hybrids and other small molecule inhibitors, demonstrates the utility of this approach.

Hypothetical Docking Study Insights:

A virtual screening of this compound against a panel of protein targets could identify potential binding partners. Subsequent analysis of the top-ranked poses would reveal:

Key Amino Acid Residues: Identification of the specific amino acids in the binding pocket that interact with the ligand.

Binding Interactions: Characterization of the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding Affinity: A predicted binding energy, which can be used to rank potential binders.

Simulation of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions between this compound and its environment, such as a solvent or a biological receptor. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the underlying physics.

Types of Intermolecular Interactions to Investigate:

| Interaction Type | Description | Relevance for this compound |

| Hydrogen Bonding | The primary amine and amide groups are capable of acting as both hydrogen bond donors and acceptors. | These interactions would be crucial for its solubility in polar solvents and for its binding to biological targets. |

| Hydrophobic Interactions | The cyclopentyl group provides a nonpolar surface that can engage in favorable interactions with hydrophobic regions of a binding site. | These interactions are often a major driving force for ligand binding and protein folding. |

| Electrostatic Forces | These are the long-range attractive or repulsive forces between charged or polar groups. | The partial charges on the atoms of the amide and amine groups would lead to significant electrostatic interactions. |

MD simulations of similar small molecules have been used to explore their interactions with proteins, revealing the dynamic nature of these interactions and their contribution to binding affinity.

Conformational Sampling and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function. This compound has several rotatable bonds, allowing it to adopt a variety of conformations. Molecular dynamics simulations are an excellent tool for exploring this conformational landscape.

By simulating the molecule over a period of time, researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. This is important because the biologically active conformation may not be the lowest energy state in isolation. Studies on the conformational features of related N-cyclopropyl amides have shown unexpected conformational preferences, highlighting the importance of such analyses.

Computational Approaches in the Elucidation of Reaction Mechanisms for Synthesis

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights that can help optimize synthetic routes. For the synthesis of this compound, which involves the formation of an amide bond, theoretical calculations can be employed to:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, key intermediates and the high-energy transition states that connect them can be identified.

Calculate Activation Energies: The energy barrier for each step of the reaction can be calculated, helping to determine the rate-limiting step.

Evaluate Catalytic Effects: The impact of catalysts on the reaction mechanism and activation energies can be assessed.

For instance, computational studies on the enzymatic synthesis of N-acyl amino acid amides have helped to elucidate the reaction mechanisms and guide protein engineering efforts to improve catalytic efficiency.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C-NMR spectra would provide definitive information about the carbon-hydrogen framework of (2S)-2-amino-N-cyclopentylpropanamide.

¹H-NMR Spectroscopy: A ¹H-NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. For this compound, distinct signals would be expected for the protons of the cyclopentyl ring, the propanamide backbone, the amino group, and the amide N-H group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons, helping to piece together the molecular structure. The signal for the amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. The addition of D₂O would cause the signals from the NH and NH₂ protons to disappear, which is a useful method for their identification. libretexts.org

¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum shows the different types of carbon atoms in the molecule. docbrown.info For this compound, a unique signal would be observed for each carbon atom in a different chemical environment. The carbonyl carbon of the amide group would be particularly deshielded, appearing at a high chemical shift (typically 170-180 ppm). The carbon atoms of the cyclopentyl ring and the propanamide moiety would appear in the aliphatic region of the spectrum. docbrown.info Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | - | 170 - 180 |

| Cyclopentyl CH-N | 3.8 - 4.2 | 50 - 60 |

| Propanamide CH-C=O | 3.2 - 3.6 | 50 - 55 |

| Cyclopentyl CH₂ | 1.4 - 1.9 | 23 - 35 |

| Propanamide CH₃ | 1.1 - 1.3 | 15 - 20 |

| Amine NH₂ | 1.5 - 3.0 (broad) | - |

| Amide NH | 7.5 - 8.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₈H₁₆N₂O). By comparing the measured exact mass to the theoretical mass calculated for the proposed formula, the identity of the compound can be confirmed with a high degree of confidence. Tandem mass spectrometry (MS/MS) experiments could further be used to study the fragmentation pattern of the molecule, providing additional structural confirmation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cdnsciencepub.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and secondary amide functionalities. spectroscopyonline.com

Key expected absorption bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to asymmetric and symmetric stretching vibrations. libretexts.org The secondary amide N-H stretch usually appears as a single, sharp band around 3300 cm⁻¹. acs.orgnih.gov

C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. spectroscopyonline.comacs.orgnih.gov

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is found in secondary amides around 1510-1570 cm⁻¹. acs.orgnih.gov

C-H Stretching: Absorptions for aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Secondary Amide (N-H) | Stretch | ~3300 | Medium |

| Amide Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Secondary Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or related substances. For a chiral molecule like this compound, chromatography is also the primary method for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. acs.org For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be separated from any nonpolar or more polar impurities based on its partitioning between the two phases. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a Charged Aerosol Detector (CAD) or by interfacing the HPLC system with a mass spectrometer (LC-MS). acs.org UHPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity is of utmost importance for chiral compounds, as different enantiomers can have vastly different biological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers. yakhak.org

The direct separation of the (2S) and (2R) enantiomers of 2-amino-N-cyclopentylpropanamide can be achieved using a chiral stationary phase (CSP). cat-online.comsigmaaldrich.com Several types of CSPs are effective for the separation of amino acid derivatives:

Polysaccharide-based CSPs: Columns with stationary phases derived from cellulose (B213188) or amylose (B160209) phenylcarbamates are widely used and show excellent enantioselectivity for a broad range of compounds, including amino acid derivatives. yakhak.org

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) are particularly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These phases operate via multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. The D-enantiomer is often more strongly retained on these phases. sigmaaldrich.com

Ligand Exchange Chromatography (LEC): This technique uses a CSP that contains a chiral ligand (often an amino acid like proline or phenylalanine) complexed with a metal ion (e.g., Cu²⁺). Enantiomeric separation occurs through the formation of transient diastereomeric complexes between the analyte and the chiral ligand on the stationary phase. chromatographytoday.com

Alternatively, an indirect method can be used where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net However, direct chiral chromatography is often preferred as it avoids the extra derivatization step and potential for kinetic resolution or racemization. sigmaaldrich.com

Table 3: Overview of Chiral HPLC Methodologies for Enantiomeric Purity

| Method | Stationary Phase (CSP) Type | Principle | Typical Mobile Phase |

|---|---|---|---|

| Direct Method | Polysaccharide-based (e.g., Chiralpak®) | Enantiomers interact differently with the chiral cavities/grooves of the polysaccharide derivatives. | Hexane/Alcohol mixtures, Acetonitrile |

| Direct Method | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) | Multiple interactions (ionic, H-bonding, steric) lead to differential retention of enantiomers. | Polar organic, reversed-phase, polar ionic |

| Direct Method | Ligand Exchange (e.g., Supelco CLC) | Formation of transient diastereomeric metal complexes with different stabilities. | Aqueous buffers containing a metal salt (e.g., CuSO₄) |

| Indirect Method | Standard Achiral (e.g., C18) | Derivatization with a chiral agent (e.g., Marfey's reagent) forms diastereomers that are separable on a non-chiral column. | Water/Acetonitrile or Methanol gradients |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of reaction progress and the preliminary assessment of product purity. nih.gov This chromatographic technique separates components of a mixture based on their differential partitioning between a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase. nih.govnih.gov For a compound like this compound, which contains a polar amino group and a less polar cyclopentylamide moiety, the choice of mobile phase composition is critical to achieving effective separation from starting materials (e.g., L-alanine and cyclopentylamine) and any side products.

In a typical application, the reaction mixture is spotted alongside standards of the starting materials and the purified product on a TLC plate. The plate is then developed in a chamber containing a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol. The separated spots are visualized, often using a ninhydrin (B49086) stain which reacts with the primary amine to produce a characteristic purple color, or under UV light if the compounds are UV-active. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A successful reaction is indicated by the consumption of starting material spots and the appearance of a new spot corresponding to the product. The purity is indicated by the presence of a single spot for the final product.

Table 1: Example TLC Analysis for the Synthesis of this compound

| Lane Description | Visualized Spots | Calculated Rf Value | Interpretation |

| 1: L-alanine (Start Material) | 1 | 0.15 | Starting Material Reference |

| 2: Cyclopentylamine (B150401) (Start Material) | 1 | 0.40 | Starting Material Reference |

| 3: Reaction Mixture (t = 2h) | 3 | 0.15, 0.40, 0.55 | Incomplete reaction; starting materials and product present |

| 4: Purified Product | 1 | 0.55 | Pure this compound |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules and for elucidating their three-dimensional structure in the solid state. nih.goved.ac.uk This technique is crucial for confirming that the synthesis of this compound has yielded the correct enantiomer, which is paramount for its intended biological activity. The process requires growing a suitable single crystal of the compound, which can sometimes be challenging for small, flexible molecules. nih.gov

Once a crystal is obtained, it is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of every atom. For chiral molecules crystallized in a non-centrosymmetric space group, the absolute configuration can be determined through the anomalous scattering effect. ed.ac.uk The Flack parameter is a critical value derived from the data; a value close to zero validates the assignment of the correct enantiomer ((S)-configuration in this case). researchgate.net The analysis also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 2: Representative Crystallographic Data for a Chiral Amino Amide

| Parameter | Example Value | Significance |

| Chemical Formula | C₈H₁₆N₂O | Confirms elemental composition. |

| Space Group | P2₁2₁2₁ (Orthorhombic) | A common non-centrosymmetric space group for chiral molecules. researchgate.net |

| Unit Cell Parameters | a = 5.5 Å, b = 9.8 Å, c = 17.2 Å | Defines the dimensions of the repeating unit in the crystal lattice. dundee.ac.uk |

| Flack Parameter | 0.02(5) | Confirms the assigned absolute configuration is correct. researchgate.net |

| Bond Length (C=O) | 1.23 Å | Provides information on the electronic structure of the amide bond. |

| H-Bonding Interactions | N-H···O=C | Elucidates the forces holding the molecules together in the crystal. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. This method provides stoichiometric verification, ensuring that the empirical formula of the synthesized compound matches its theoretical formula. For this compound, the molecular formula is C₈H₁₆N₂O.

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The mass percentages are then calculated and compared to the theoretical values derived from the molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence of the compound's purity and correct elemental composition.

Table 3: Elemental Analysis Data for C₈H₁₆N₂O

| Element | Theoretical % | Experimental % |

| Carbon (C) | 61.50 | 61.45 |

| Hydrogen (H) | 10.32 | 10.38 |

| Nitrogen (N) | 17.93 | 17.89 |

| Oxygen (O) | 10.24 | 10.28 |

Advanced Mass Spectrometry Techniques (MS/MS, MS³, QTOF, QTRAP) for Structural Elucidation of Degradation Products and Analogues

Advanced mass spectrometry (MS) techniques are powerful tools for identifying and structurally characterizing impurities, particularly degradation products and analogues that may be present at low levels. researchgate.net Techniques such as tandem mass spectrometry (MS/MS), and even further fragmentation experiments (MS³), coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) and Quadrupole Ion Trap (QTRAP), are essential for stability studies. rsc.orgresearchgate.net

These methods are typically combined with a separation technique like liquid chromatography (LC). As components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is measured with high accuracy by the mass spectrometer. This allows for the determination of the elemental composition of the parent ion. thermofisher.com For structural elucidation, a specific ion of interest (e.g., a potential degradation product) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into fragment ions (MS/MS). The fragmentation pattern provides a structural fingerprint of the molecule. rsc.orgresearchgate.net

For this compound, a likely degradation pathway is the hydrolysis of the amide bond to form (2S)-2-aminopropanoic acid (L-alanine) and cyclopentylamine. Advanced MS techniques can readily identify these products. For example, LC-QTOF MS can detect an ion corresponding to the exact mass of the parent compound and a potential degradant, like the corresponding carboxylic acid, (2S)-2-amino-N-cyclopentylpropanoic acid, which could form under certain stress conditions.

Table 4: Mass Spectrometry Data for Parent Compound and Potential Degradation Product

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | C₈H₁₆N₂O | 157.1335 | 86.0964 (loss of cyclopentyl) |

| (2S)-2-aminopropanoic acid (Hydrolysis Product) | C₃H₇NO₂ | 90.0549 | 44.0500 (-COOH) |

| Cyclopentylamine (Hydrolysis Product) | C₅H₁₁N | 86.0964 | 58.0651 |

Biological Applications and Target Engagement at the Molecular Level

Investigation as Potential Lead Compounds for Antimicrobial Agents

The amide functional group and its various N-substituents are common features in many antimicrobial compounds. nanobioletters.com The core structure of (2S)-2-amino-N-cyclopentylpropanamide provides a versatile backbone for the development of new antimicrobial drugs.

Derivatives containing amide structures have shown significant potential as antibacterial agents. nanobioletters.com For instance, a series of amide derivatives incorporating a cyclopropane (B1198618) ring were synthesized and evaluated for their antibacterial properties. mdpi.comnih.gov Several of these compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Specifically, five compounds (F7, F30, F36, F49, and F51) exhibited some antibacterial effect against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC₈₀) of 128 μg/mL. mdpi.com A more potent inhibitory activity against the same bacterium was observed in four other compounds (F5, F9, F29, and F53), which had MIC₈₀ values of 32 and 64 μg/mL. mdpi.com Against the Gram-negative bacterium Escherichia coli, compounds F5 and F53 showed activity with an MIC₈₀ of 128 μg/mL, while compounds F9, F31, and F45 were more effective with MIC₈₀ values of 32 and 64 μg/mL. mdpi.com

In another study, newly synthesized 2-aminobenzamide (B116534) derivatives were tested against a panel of bacteria. mdpi.com Compound 5 from this series was identified as the most active, showing moderate to good antibacterial effects against various strains. mdpi.com Similarly, research on 2-aminopyridine (B139424) derivatives found that compound 2c displayed high potency against Gram-positive bacteria, especially S. aureus and B. subtilis, with a notable MIC value of 0.039 ± 0.000 µg·mL⁻¹. nih.gov The presence of a cyclohexylamine (B46788) group was suggested to be crucial for this activity. nih.gov Furthermore, N-alkyl-2-quinolonopyrones have demonstrated antibacterial activity against ESKAPE pathogens, with a potent analogue showing MIC levels of ≤2 μg/mL across several strains of S. aureus. nih.gov

The chemical scaffolds related to this compound have also been investigated for antifungal and insecticidal properties. N-phenylbenzamide derivatives, for example, are known to exhibit a wide range of biological activities, including antifungal and insecticidal effects. researchgate.net

In a study focused on amide derivatives with a cyclopropane component, several compounds were tested for antifungal activity against Candida albicans. mdpi.comnih.gov Nine of these compounds displayed moderate activity (MIC₈₀ = 32, 64 μg/mL), and three compounds (F8, F24, and F42) showed promising antifungal potential with an MIC₈₀ of 16 μg/mL. mdpi.com Molecular docking studies suggested that these compounds may act by targeting the CYP51 protein. nih.gov Another study on 2-aminobenzamide derivatives found that compound 5 had excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. mdpi.com Substituted 2-aminothiophenes have also been identified as potential precursors for new antifungal drugs, with one compound showing significant activity with MIC values ranging from 2.00 to 128 μg ml(-1). nih.gov

Regarding insecticidal activity, a series of novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety were synthesized and evaluated. researchgate.net While their insecticidal activity against Spodoptera frugiperda and Mythimna separata was generally lower than the commercial insecticide chlorantraniliprole, some compounds showed moderate effects. researchgate.net Specifically, compounds 4o and 4q had mortality rates of 83.3% and 86.7% against S. frugiperda, and compound 4h showed a 90.0% mortality rate against M. separata. researchgate.net

Development and Application as Biochemical Probes

There is currently no available information from the search results regarding the development or application of this compound or its immediate derivatives as biochemical probes.

Future Research Directions and Translational Perspectives Non Clinical

Integration of Advanced Computational Design for Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rational design of new molecules with enhanced properties. mdpi.commdpi.com For a compound like (2S)-2-amino-N-cyclopentylpropanamide, these techniques can predict how structural modifications would affect its biological activity, stability, and pharmacokinetic profile before a single analogue is synthesized in the lab.

Future computational research should focus on:

Molecular Docking and Dynamics: If a biological target for the compound is identified, molecular docking simulations can be used to predict its binding mode within the target's active site. Following docking, molecular dynamics (MD) simulations can model the behavior of the compound-target complex over time, providing insights into the stability of the interaction and identifying key amino acid residues involved in binding. nih.gov

In Silico Analogue Design: Using the initial compound as a scaffold, computational models can be used to design a virtual library of next-generation analogues. Modifications could include altering the cyclopentyl ring (e.g., adding substituents, changing ring size), modifying the amide linkage, or substituting the alanine (B10760859) backbone. These virtual compounds can then be screened in silico for improved binding affinity, selectivity, or drug-like properties. nih.gov This process significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

A typical computational workflow for designing next-generation analogues is outlined below.

| Step | Objective | Key Techniques | Expected Outcome |

| 1. Target Modeling | Define the 3D structure of the biological target. | Homology modeling (if structure is unknown), retrieval from Protein Data Bank (PDB). | A high-quality 3D structural model of the target protein. |

| 2. Docking | Predict the binding pose of the lead compound. | Molecular docking algorithms (e.g., AutoDock, Glide). | A ranked list of binding poses with associated binding energy scores. |

| 3. Molecular Dynamics | Assess the stability of the compound-target complex. | MD simulations (e.g., using GROMACS, AMBER). | Information on conformational changes and interaction stability over time. |

| 4. Virtual Library Design | Create a library of virtual analogues based on the lead. | In silico modification of the lead structure. | A large set of candidate molecules for virtual screening. |

| 5. Virtual Screening | Prioritize analogues with the best predicted activity. | High-throughput virtual screening, QSAR modeling. | A small, prioritized list of next-generation analogues for synthesis. |

Exploration of Novel Biological Targets and Pathways at the Molecular Level

A fundamental question for any new chemical entity is its mechanism of action. Identifying the specific molecular targets and biological pathways modulated by this compound is a critical step in understanding its potential utility. Since the compound is a simple amino acid derivative, it could potentially interact with a wide range of proteins, including enzymes, receptors, or transporters involved in amino acid metabolism or signaling.

Future research should employ modern, unbiased "target deconvolution" methods to identify these interactions:

Chemical Proteomics: This approach uses the compound itself as a "bait" to "fish" for its binding partners from a complex mixture of proteins (e.g., a cell lysate). One common technique is affinity chromatography, where the compound is immobilized on a solid support. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat-induced denaturation when it is bound to a ligand. By heating cells or cell lysates treated with the compound across a range of temperatures and then quantifying the amount of soluble protein remaining, it is possible to identify which proteins have been stabilized by binding to the compound.

Phenotypic Screening and Pathway Analysis: An alternative approach is to perform a phenotypic screen, where the compound is tested for its effects on cells in culture (e.g., effects on cell growth, morphology, or specific signaling pathways). If a distinct phenotype is observed, transcriptomics (RNA-seq) or proteomics can be used to analyze changes in gene or protein expression, providing clues to the underlying molecular pathways being affected.

Synergy with High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for activity against a specific biological target. unife.it A compound like this compound can be integrated into this paradigm in two primary ways.

First, it can be included as one of many molecules in a large, diverse screening library to be tested against a wide array of targets. Second, if the compound itself shows interesting activity, HTS can be used to screen for other molecules that bind to the same target, potentially identifying compounds with different chemical scaffolds but similar functional effects.

The synergy between HTS and the other research directions is crucial:

An HTS campaign might identify an initial "hit," providing the first evidence of a biological target for the compound. This discovery would then fuel the research described in Section 7.3 to validate the target and explore the mechanism.

The results from an HTS screen provide critical structure-activity relationship (SAR) data that informs the rational design of next-generation analogues, as described in Section 7.2.

Once computational modeling and further synthesis produce a set of optimized analogues, these new compounds would themselves be subjected to HTS and other assays to confirm their improved potency and selectivity, creating a closed loop of discovery, design, and validation.

The table below summarizes various HTS methods applicable to ligand discovery.

| HTS Method | Principle | Typical Application |

| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between two fluorescent molecules. | Studying protein-protein interactions or enzyme activity (cleavage of a FRET-labeled substrate). |

| Cell-Based Reporter Assays | A reporter gene (e.g., luciferase) is linked to the activity of a specific signaling pathway. | Screening for activators or inhibitors of a cellular pathway (e.g., GPCR signaling). |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Phenotypic screening for changes in cell morphology, protein localization, or cell viability. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. | Label-free quantification of binding affinity and kinetics between a compound and its target. |

By systematically pursuing these non-clinical research avenues, the scientific community can fully elucidate the molecular properties and potential applications of this compound, paving the way for the development of novel research tools or therapeutic leads.

Q & A

How can researchers optimize the synthesis of (2S)-2-amino-N-cyclopentylpropanamide to achieve high enantiomeric purity?

Level: Basic

Methodological Answer:

Synthesis optimization should focus on chiral resolution techniques and catalytic asymmetric methods. For enantiomeric purity, consider:

- Chiral Auxiliaries : Use (S)-configured starting materials to retain stereochemistry during amide bond formation.

- Enzymatic Catalysis : Lipases or acylases can enhance stereoselectivity in amidation reactions .

- Purification : Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer.

- Quality Control : Monitor reaction progress via LC-MS and confirm purity using polarimetry or circular dichroism (CD) spectroscopy.

What advanced spectroscopic techniques are recommended for confirming the stereochemistry of this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns.

- NMR Spectroscopy : Use 2D techniques (e.g., NOESY or ROESY) to detect spatial proximity between the cyclopentyl group and chiral center protons .

- Chiral HPLC : Compare retention times with racemic mixtures or known standards to validate enantiopurity.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical information via infrared absorption differences between enantiomers.

How can mechanistic studies elucidate the role of this compound in enzymatic reactions?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and identify key interactions with enzyme active sites .

- Stopped-Flow Spectroscopy : Monitor rapid reaction intermediates in real time.

- Site-Directed Mutagenesis : Modify enzyme residues to assess binding affinity changes via surface plasmon resonance (SPR).

What storage conditions are critical to prevent degradation of this compound?

Level: Basic

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to minimize thermal decomposition.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond.

- Light Protection : Amber glassware to prevent photodegradation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

How should researchers design assays to evaluate the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Target-Specific Assays : Use fluorescence polarization for binding affinity measurements or enzyme inhibition assays (e.g., fluorogenic substrates).

- Cell-Based Models : Primary cell lines or organoids to assess cytotoxicity or metabolic effects. Include controls:

- Negative Controls : Vehicle-only treatments (e.g., DMSO).

- Positive Controls : Known inhibitors/agonists of the target pathway.

- Dose-Response Curves : Calculate IC50/EC50 values using nonlinear regression analysis.

How can contradictory reports on the biological activity of this compound be resolved?

Level: Advanced

Methodological Answer:

- Meta-Analysis : Systematically compare studies to identify variables (e.g., compound purity, assay protocols) causing discrepancies .

- Replication Studies : Reproduce experiments under standardized conditions (e.g., ISO guidelines).

- Batch Analysis : Test multiple synthesis batches for impurities via NMR or HRMS to rule out batch-dependent effects .

- Contextual Factors : Consider cell line variability, incubation times, and buffer compositions.

What computational strategies predict the interaction of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in target protein pockets.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data to predict novel analogs .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers or derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.